Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . They are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The structure of 2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Antimicrobial Activity
The core structure of 2-methylimidazo[1,2-a]pyridine has demonstrated antimicrobial properties , particularly against Staphylococcus aureus . This suggests that derivatives like Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate could be explored for their potential in creating new antimicrobial agents .
Antitumor Applications
Imidazo[1,2-a]pyridine derivatives have been associated with antitumor effects . The unique structure of the compound may interact with biological pathways to inhibit the growth of cancer cells, making it a candidate for cancer research and drug development .
Hypoglycemic Effects
Some derivatives are known for their hypoglycemic activity , which could be beneficial in treating conditions like diabetes. The compound’s ability to modulate blood sugar levels can be an area of significant research interest .
Antiviral Properties
The imidazo[1,2-a]pyridine moiety is present in compounds with antiviral activities . Research into Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate could uncover new treatments for viral infections .
Sedative and Anxiolytic Effects
Compounds with the imidazo[1,2-a]pyridine structure have been used in drugs with sedative and anxiolytic properties , such as zolpidem. Investigating this derivative could lead to the development of new medications for insomnia or anxiety disorders .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the detection of metal ions like mercury and iron. This compound could be synthesized for use in biochemical assays and environmental testing .
Material Science Applications
Due to its structural characteristics, the imidazo[1,2-a]pyridine scaffold is useful in material science . It could be incorporated into light-sensitive dyes, optical media for data storage, or as a component in electronic devices .
Agricultural Use
The compound’s derivatives have been employed as pesticides and fungicides . Exploring the efficacy of Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate in protecting crops could be a valuable application in agriculture .
Mechanism of Action
Target of Action
Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been reported to interact with a variety of targets, including cyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives, in general, are known to interact with their targets to exert various biological effects . For instance, as CDK inhibitors, they can interfere with cell cycle progression . As calcium channel blockers, they can modulate the flow of calcium ions into cells . As GABA A receptor modulators, they can influence neuronal signaling .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may influence pathways related tocell cycle regulation , calcium signaling , and neuronal communication .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, includingantiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . The exact effects would depend on the specific targets and pathways influenced by the compound.
properties
IUPAC Name |
methyl 4-[2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-17(24-10-4-3-5-16(24)21-12)18(25)23-20-22-15(11-28-20)13-6-8-14(9-7-13)19(26)27-2/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRPQXLPZECRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate |
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